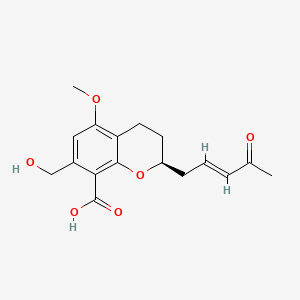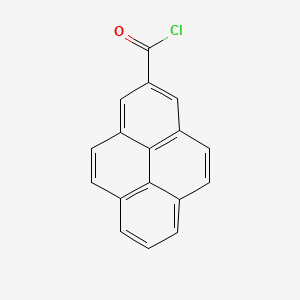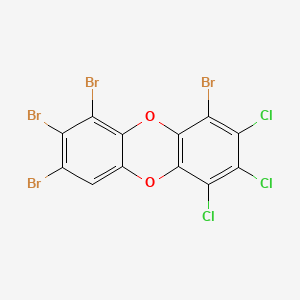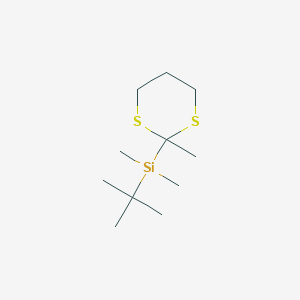
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 2-methyl-1,3-dithian-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methyl-1,3-dithiane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3CSiCl(CH3)2+2-methyl-1,3-dithiane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane involves its ability to act as a protecting group. The silicon atom forms a stable bond with hydroxyl or amino groups, preventing unwanted reactions during synthetic procedures. The protecting group can be removed under specific conditions, revealing the functional group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilane
- tert-Butyl(dimethyl)(tributylstannylmethoxy)silane
Uniqueness
tert-Butyl(dimethyl)(2-methyl-1,3-dithian-2-yl)silane is unique due to the presence of the 2-methyl-1,3-dithian-2-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful as a protecting group in complex synthetic pathways.
Eigenschaften
CAS-Nummer |
104210-90-4 |
|---|---|
Molekularformel |
C11H24S2Si |
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-methyl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C11H24S2Si/c1-10(2,3)14(5,6)11(4)12-8-7-9-13-11/h7-9H2,1-6H3 |
InChI-Schlüssel |
WCNXKHHSPYLIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCCS1)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



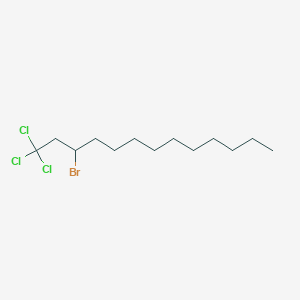
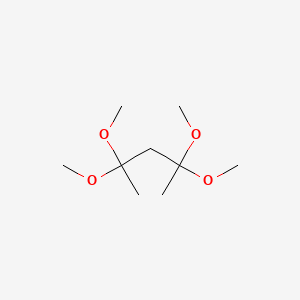
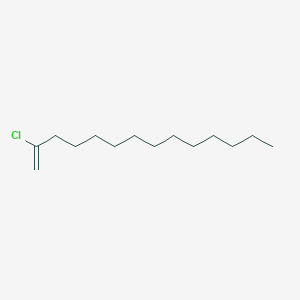
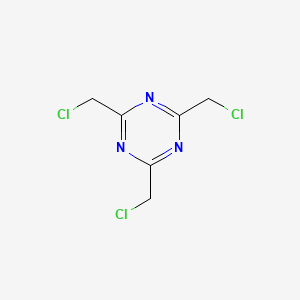
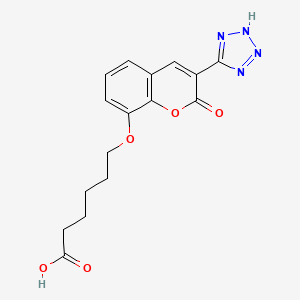
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)


